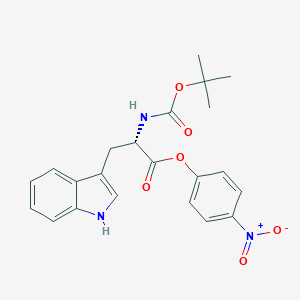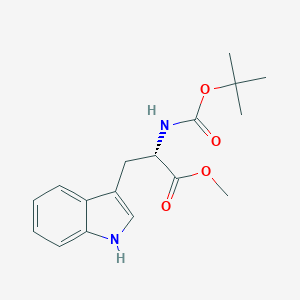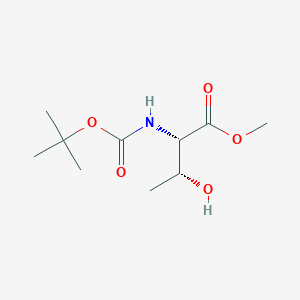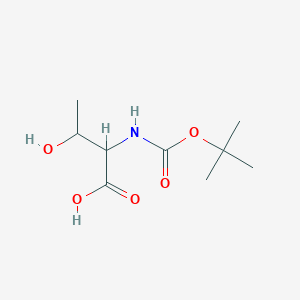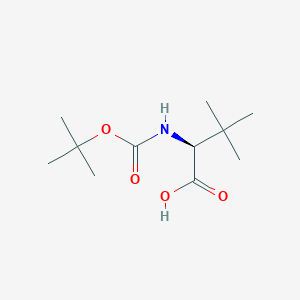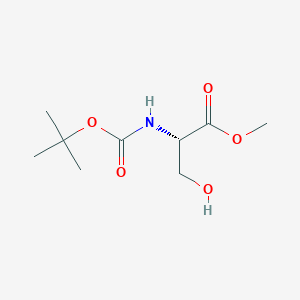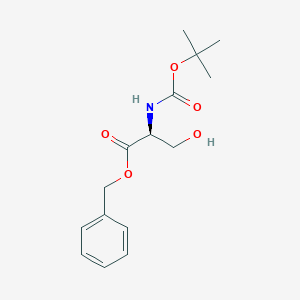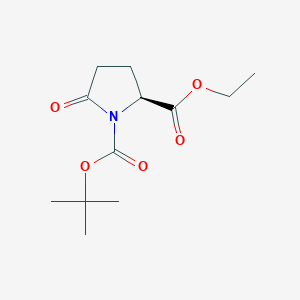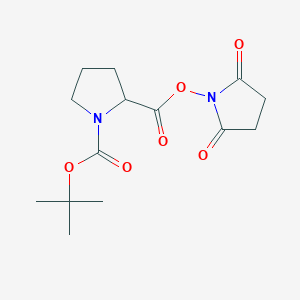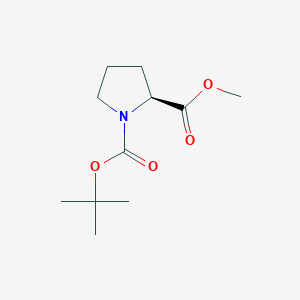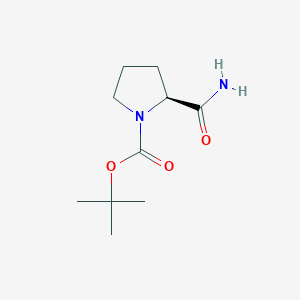
Boc-Biocytin
概要
説明
Boc-Biocytin is a compound that has been used in various scientific researches . It is an amide formed from the vitamin biotin and the amino acid L-lysine . It has been used as a histological dye to stain nerve cells .
Synthesis Analysis
The synthesis of this compound involves the BOC protection of amines in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .Molecular Structure Analysis
This compound has a molecular formula of C21H36N4O6S . It is a complex structure that involves the combination of biotin and L-lysine .Chemical Reactions Analysis
This compound undergoes a series of chemical reactions during its synthesis. The BOC protection of amines is a significant step in this process . The BOC group is stable towards most nucleophiles and bases .Physical and Chemical Properties Analysis
This compound has a molecular weight of 472.6 g/mol . It is a white solid with a melting point of approximately 132°C .科学的研究の応用
Neuroanatomical Tracing : Boc-Biocytin, or biocytin, has been extensively used as a neuroanatomical tract-tracing marker. It's effective in filling cell bodies, dendrites, axonal processes, and boutons, providing detailed mapping of neural pathways. Biocytin is especially effective for anterograde tracing and is suitable for use in older animals, offering advantages in terms of delivery, tissue processing, and cost over conventional tracers (King et al., 1989).
Neurochemical Analysis : In studies of amphibian species, biocytin was used as a retrograde tract tracer in combination with immunofluorescence, revealing important neurochemical characteristics of central neuronal projections. This combination allowed for detailed analysis and understanding of neural connections and their neurochemical aspects (Jansen et al., 1997).
Electrophoretic Studies : The migration behavior of biotin and biocytin has been investigated using capillary zone electrophoresis. This research is significant in developing methods for the determination of biotin in multi-vitamin preparations, highlighting the analytical applications of biocytin (Pérez-Ruíz et al., 2003).
Versatility in Neuroanatomy : Biocytin has shown versatility as a marker for neuroanatomical investigations. It can be used for both anterograde and retrograde tract tracing experiments, offering high-quality morphological details at both light and electron microscopic levels (McDonald, 1992).
Morphological Studies in Primates : Research has demonstrated biocytin's ability to label distant axons and dendrites in primates, allowing for detailed studies of the visual and somatosensory systems. This underlines its utility in higher-order mammalian brain research (Lachica et al., 1991).
In Vitro Applications : The use of biocytin in vitro, such as in slice preparations of rat visual cortex, has been successful in revealing cell morphology and tracing connections. This highlights its utility in controlled laboratory settings (Kenan-Vaknin et al., 1992).
Intracellular Labeling : Biocytin has been used for intracellular labeling, showing effectiveness in neuron recording and imaging in various animal models. This versatility is important for detailed cellular studies (Horikawa & Armstrong, 1988).
Blood-Brain Barrier Studies : Biocytin has been involved in characterizing the uptake and transport of biotin across bovine brain microvessel endothelial cell monolayers, providing insights into the blood-brain barrier function (Shi et al., 1993).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Boc-Biocytin participates in various biochemical reactions due to the presence of biotin. Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It interacts with enzymes like carboxylases and proteins involved in these metabolic pathways . The Boc group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Cellular Effects
This compound, like biotin, has significant effects on various types of cells and cellular processes. Biotin is essential for normal human health, growth, and development . It influences cell function by participating in key metabolic processes. Biotin deficiency can lead to serious clinical abnormalities, including growth retardation, neurological disorders, and dermatological abnormalities .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on the functions of biotin and the Boc group. Biotin serves as a coenzyme for carboxylase enzymes involved in critical metabolic pathways . The Boc group can be cleaved by mild acidolysis, which is a crucial step in organic synthesis involving the protection of amines .
Metabolic Pathways
This compound, due to its biotin component, is involved in several metabolic pathways. Biotin acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is essential for the functioning of carboxylase enzymes involved in these metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be expected to follow similar patterns to those of biotin. Biotin is transported into cells via a sodium-dependent, energy-requiring transporter . Once inside the cell, it participates in various metabolic reactions.
特性
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNFOCBPUXJCS-JKQORVJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583398 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62062-43-5 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


